molecular formula C16H17ClN4S B12691787 2-[[4-(Dimethylamino)phenyl]azo]-3-methylbenzothiazolium chloride CAS No. 3068-73-3

2-[[4-(Dimethylamino)phenyl]azo]-3-methylbenzothiazolium chloride

Cat. No.: B12691787
CAS No.: 3068-73-3
M. Wt: 332.9 g/mol
InChI Key: VAFSCZKBDCHCEG-UHFFFAOYSA-M
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Description

2-[[4-(Dimethylamino)phenyl]azo]-3-methylbenzothiazolium chloride is a synthetic organic compound known for its vibrant color and applications in various fields. It is a member of the azo dye family, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is often used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[[4-(Dimethylamino)phenyl]azo]-3-methylbenzothiazolium chloride typically involves the diazotization of 4-(dimethylamino)aniline followed by coupling with 3-methylbenzothiazolium chloride. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and coupling processes, utilizing automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.

    Substitution: Conditions typically involve the use of strong acids or bases, depending on the desired substitution.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2-[[4-(Dimethylamino)phenyl]azo]-3-methylbenzothiazolium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.

    Biology: Employed in staining techniques to visualize cellular components under a microscope.

    Medicine: Investigated for potential therapeutic applications, including as a photosensitizer in photodynamic therapy.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its interaction with light and biological molecules. As a photosensitizer, it absorbs light energy and transfers it to molecular oxygen, generating reactive oxygen species that can induce cell damage and death. This mechanism is particularly useful in photodynamic therapy for targeting cancer cells. The molecular targets and pathways involved include cellular membranes, proteins, and nucleic acids, leading to oxidative stress and apoptosis.

Comparison with Similar Compounds

  • **4-[(Dimethylamino)phenyl]azo]benzoic acid succinimidyl ester
  • **4-(Dimethylamino)azobenzene-4′-sulfonyl chloride
  • **2-[[4-(Dimethylamino)phenyl]azo]-1,3-dimethyl-1H-imidazolium chloride

Comparison: 2-[[4-(Dimethylamino)phenyl]azo]-3-methylbenzothiazolium chloride stands out due to its unique combination of the benzothiazolium ring and the azo group, which imparts distinct photophysical properties. Compared to similar compounds, it offers enhanced stability and a broader range of applications in both scientific research and industrial processes.

Properties

CAS No.

3068-73-3

Molecular Formula

C16H17ClN4S

Molecular Weight

332.9 g/mol

IUPAC Name

N,N-dimethyl-4-[(3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]aniline;chloride

InChI

InChI=1S/C16H17N4S.ClH/c1-19(2)13-10-8-12(9-11-13)17-18-16-20(3)14-6-4-5-7-15(14)21-16;/h4-11H,1-3H3;1H/q+1;/p-1

InChI Key

VAFSCZKBDCHCEG-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=C(SC2=CC=CC=C21)N=NC3=CC=C(C=C3)N(C)C.[Cl-]

Origin of Product

United States

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